

Armillaramide: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Interactions

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Compound of Interest

Compound Name: *Armillaramide*

Cat. No.: *B1252038*

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Introduction

Armillaramide is a naturally occurring sphingolipid isolated from the honey mushroom, *Armillaria mellea*. As a ceramide containing a phytosphingosine backbone, it belongs to a class of lipids known for their diverse and potent biological activities.^{[1][2]} This technical guide provides an in-depth overview of the physicochemical properties of **Armillaramide**, detailed experimental protocols for its isolation and purification, and an exploration of its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Physicochemical Properties of Armillaramide

Armillaramide is structurally defined as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol. This structure consists of a C18 phytosphingosine base acylated with a C16 fatty acid (palmitic acid).

Table 1: Physicochemical Characteristics of Armillaramide

| Property | Value/Description | Source/Method |
|-------------------|--|--|
| Systematic Name | (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol | [3] |
| Molecular Formula | C ₃₄ H ₇₁ NO ₄ | Calculated from structure |
| Molecular Weight | 570.94 g/mol | Calculated from formula |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | Based on similar long-chain ceramides |
| Melting Point | Expected to be relatively high, likely in the range of 90-120 °C. Pure, hydrated long-chain ceramides exhibit cooperative endothermic order-disorder transitions at high temperatures.[4][5] | Based on similar long-chain ceramides |
| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in mixtures of chloroform and methanol, often with a small amount of water. Also expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | Based on general solubility of sphingolipids |

| | | |
|-----------|--|--|
| Stability | Generally stable under standard laboratory conditions. As a phytosphingosine-based ceramide, it is expected to be stable across a physiological pH range. Stability may be compromised at extreme pH values or high temperatures over prolonged periods. | Based on the stability of similar phytosphingosine ceramides |
|-----------|--|--|

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and purification of **Armillaramide** from its natural source, *Armillaria mellea*. These protocols are based on established methods for fungal sphingolipid research.

I. Extraction of Total Lipids from *Armillaria mellea*

This protocol outlines the extraction of total lipids, including **Armillaramide**, from the fruiting bodies of *A. mellea*.

Materials:

- Fresh or lyophilized fruiting bodies of *Armillaria mellea*
- Liquid nitrogen
- Mortar and pestle
- Extraction Solvent: Chloroform:Methanol (2:1, v/v)
- 0.9% NaCl solution
- Rotary evaporator
- Glass vials

Procedure:

- **Sample Preparation:** Homogenize fresh or lyophilized fruiting bodies of *A. mellea* to a fine powder using a mortar and pestle with liquid nitrogen.
- **Solvent Extraction:** Transfer the powdered fungal material to a flask and add the Chloroform:Methanol (2:1) extraction solvent at a ratio of 20 mL of solvent per gram of fungal powder.
- **Incubation and Agitation:** Stir the mixture vigorously for 2 hours at room temperature.
- **Phase Separation:** Filter the mixture to remove solid fungal debris. To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- **Collection of Organic Phase:** After centrifugation, the lower organic phase, containing the total lipids, is carefully collected.
- **Solvent Evaporation:** The solvent from the collected organic phase is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- **Storage:** The resulting total lipid extract is dried under a stream of nitrogen and stored at -20°C in a glass vial until further purification.

II. Isolation and Purification of Armillaramide by Column Chromatography and HPLC

This protocol describes a two-step chromatographic process to isolate and purify **Armillaramide** from the total lipid extract.

A. Silica Gel Column Chromatography (Fractionation)

Materials:

- Total lipid extract from *A. mellea*
- Silica gel (60 Å, 70-230 mesh)
- Glass chromatography column

- Solvent System (Elution Gradient): A gradient of Chloroform and Methanol (e.g., starting from 100% Chloroform, gradually increasing the polarity by adding Methanol in increments of 1-2%).
- Fraction collector and test tubes
- Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank
- TLC Visualization Reagent: Primuline spray (0.05% in acetone/water 80:20) or iodine vapor.

Procedure:

- Column Packing: Prepare a slurry of silica gel in the initial elution solvent (100% Chloroform) and pack it into the chromatography column.
- Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
- Elution: Begin elution with 100% chloroform and gradually increase the concentration of methanol in the mobile phase. This will elute compounds of increasing polarity.
- Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
- TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol, 95:5). Visualize the spots using a suitable reagent. Fractions containing compounds with similar R_f values to that expected for a ceramide are pooled.

B. High-Performance Liquid Chromatography (HPLC) (Purification)

Materials:

- Pooled fractions from silica gel chromatography
- HPLC system with a Normal-Phase column (e.g., silica-based)
- Mobile Phase: A mixture of hexane, isopropanol, and methanol. A common starting point is a ratio of 72:5:23 (v/v/v).

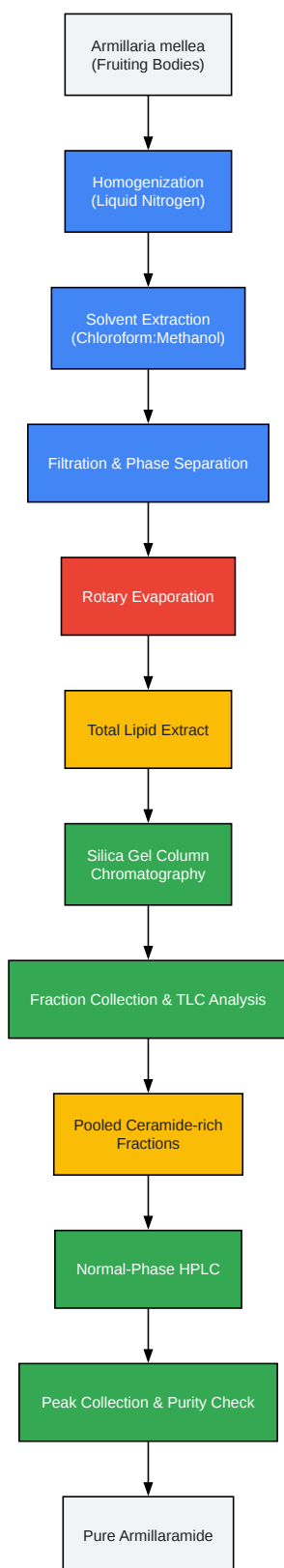
- Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-210 nm).

Procedure:

- Sample Preparation: Dissolve the dried, pooled fractions from the previous step in the HPLC mobile phase.
- Injection and Separation: Inject the sample onto the normal-phase HPLC column. The separation is based on the polarity of the compounds.
- Detection and Fraction Collection: Monitor the elution profile using the detector. Collect the peak corresponding to **Armillaramide**.
- Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.
- Solvent Evaporation: Remove the solvent from the purified fraction under a stream of nitrogen to obtain pure **Armillaramide**.

Mandatory Visualizations

Experimental Workflow for Armillaramide Isolation and Purification



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Caption: Workflow for the isolation and purification of **Armillaramide**.

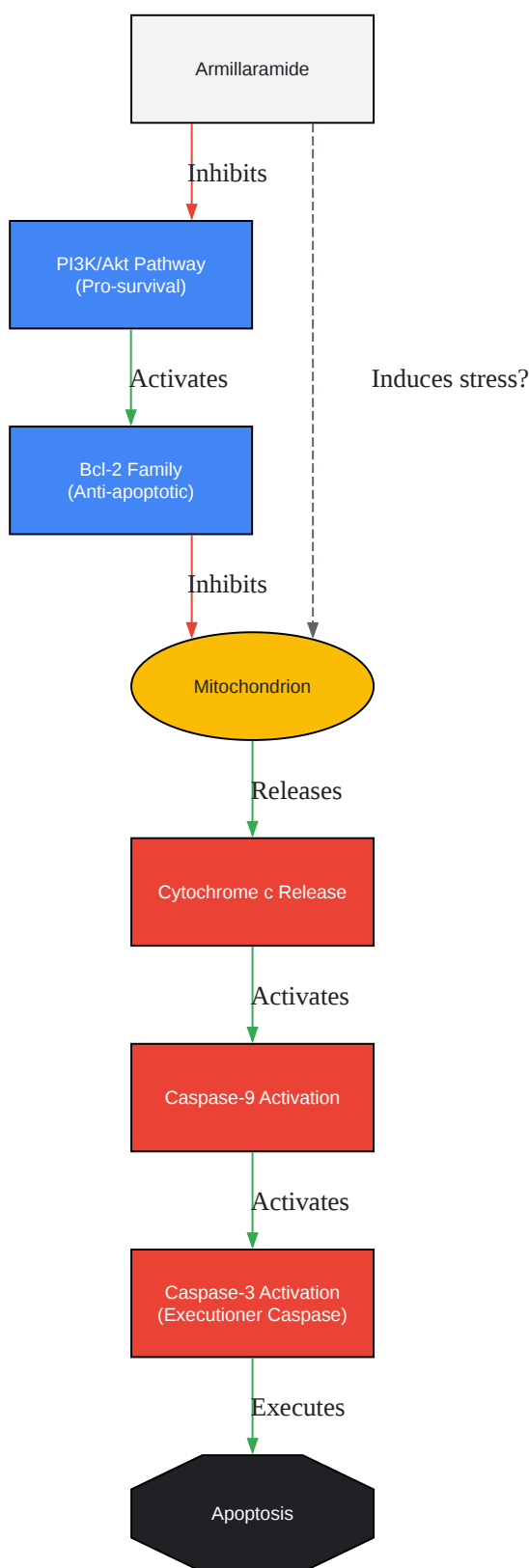
Putative Signaling Pathways of Armillaramide

While the specific molecular targets and signaling pathways of **Armillaramide** are yet to be fully elucidated, its structural similarity to other ceramides and the known biological activities of extracts from *Armillaria mellea* suggest potential mechanisms of action, particularly in the induction of apoptosis in cancer cells.

Other bioactive compounds isolated from *Armillaria mellea*, such as Armillarikin, have been shown to induce apoptosis through the activation of caspases. Ceramides, in general, are well-established signaling molecules that can trigger apoptosis through various pathways, including the inhibition of pro-survival signals like the PI3K/Akt pathway.

Based on this, a putative signaling pathway for **Armillaramide**-induced apoptosis is proposed below. It is hypothesized that **Armillaramide**, like other ceramides, may accumulate in cancer cells and lead to the activation of the intrinsic apoptosis pathway.

Hypothesized Apoptosis Induction Pathway for Armillaramide



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Caption: Putative signaling pathway for **Armillaramide**-induced apoptosis.

Conclusion

Armillaramide presents an intriguing subject for further pharmacological investigation. This guide consolidates the currently available information on its physicochemical properties and provides a robust framework for its experimental handling. The proposed signaling pathways, based on the activities of structurally related compounds, offer a starting point for mechanistic studies. Further research is warranted to precisely define the biological activities of **Armillaramide** and to explore its full therapeutic potential.

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